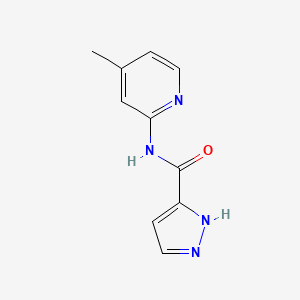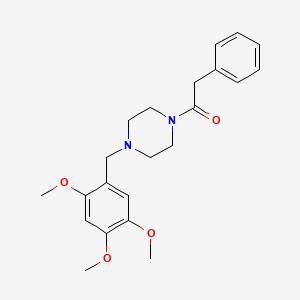![molecular formula C22H30N2O2 B3464189 1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B3464189.png)
1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinamine
Overview
Description
“1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinamine” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s worth noting that it shares some structural similarities with other compounds, such as 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine, which is a stimulant of the piperidine class and acts as a potent and selective dopamine reuptake inhibitor .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . For instance, the synthesis of the intermediate, 1-benzyl-3,5-bis ((E)-3,4-dimethoxybenzylidene)piperidin-4-one, was carried out by reacting 1-benzylpiperidin-4-one with 3,4-dimethoxybenzaldehyde through Claisen–Schmidt condensation .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various techniques such as MS, IR, and HNMR Spectrum . The InChI code provides a standard way to encode the molecular structure using a textual string .
Chemical Reactions Analysis
Chemical reactions involving similar compounds often involve Suzuki–Miyaura (SM) coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the molecular weight of a similar compound, N-[2-(3,4-Dimethoxyphenyl)ethyl]-, is 369.5 . It is practically insoluble or insoluble, but soluble in ethanol .
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-25-21-9-8-18(16-22(21)26-2)10-13-23-20-11-14-24(15-12-20)17-19-6-4-3-5-7-19/h3-9,16,20,23H,10-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPZOQVPRJPFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CCN(CC2)CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B3464114.png)

![5-iodo-2-[(2-methylfuran-3-carbonyl)amino]benzoic acid](/img/structure/B3464124.png)
![1,2-dihydro-2'H-spiro[benzo[f]chromene-3,1'-naphthalen]-2'-one](/img/structure/B3464131.png)
![2-[3-methoxy-4-(2-methylpropoxy)phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3464133.png)
![2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-6-nitro-1,3-benzothiazole](/img/structure/B3464141.png)
![3-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3464143.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3464163.png)
![9-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B3464169.png)


![(3-Fluorophenyl){4-[4-(trifluoromethyl)benzyl]piperazin-1-yl}methanone](/img/structure/B3464198.png)
![1-(3,4-dimethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3464204.png)

